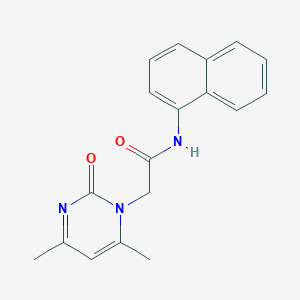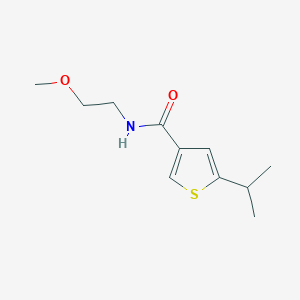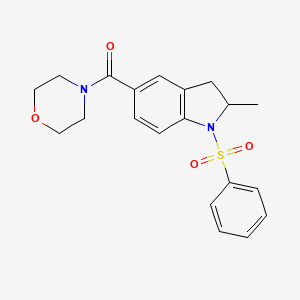![molecular formula C16H22N2O B4851015 3,5-dimethyl-4-[4-(2-methylphenoxy)butyl]-1H-pyrazole](/img/structure/B4851015.png)
3,5-dimethyl-4-[4-(2-methylphenoxy)butyl]-1H-pyrazole
Overview
Description
Pyrazole derivatives, such as the one , are of significant interest in various fields of chemistry due to their versatile chemical properties and potential applications in pharmaceuticals, materials science, and as ligands in coordination chemistry. Their synthesis, structural characterization, and property evaluation form the core of research aimed at exploring their utility and understanding their behavior in chemical reactions.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds or via the cyclization of hydrazones. Techniques such as Claisen condensation followed by cyclization with hydrazine hydrate have been employed for the synthesis of new pyrazole derivatives, demonstrating the versatility of methods available for constructing the pyrazole core (Wang, Kang, Zheng, & Wei, 2013)[https://consensus.app/papers/preparation-structures-1hpyrazole-derivatives-wang/dc33a1ea89035e8093534247326ded07/?utm_source=chatgpt].
Molecular Structure Analysis
Crystallographic analysis is a powerful tool for elucidating the molecular structure of pyrazole derivatives. Studies have shown various molecular arrangements, including π-stacked chains of hydrogen-bonded dimers and sheets, highlighting the impact of substituents on the molecular conformation and intermolecular interactions (Portilla, Lizarazo, Cobo, & Glidewell, 2011)[https://consensus.app/papers/πstacked-chain-hydrogenbonded-dimers-portilla/62c9fad35a6a5e5da64d62a730f46b76/?utm_source=chatgpt].
Chemical Reactions and Properties
Pyrazole derivatives undergo a range of chemical reactions, including N-alkylation, cycloadditions, and transformations into various functionalized structures. Their reactivity can be tailored by substituents, which influence their electronic and steric properties. For instance, the introduction of aminoalkyl groups at the pyrazole ring leads to the formation of zwitterionic forms, which further react to form complexes with metals, showcasing their ligand properties (Esquius, Pons, Yáñez, Ros, Solans, & Font‐Bardia, 2000)[https://consensus.app/papers/synthesis-reactivity-35dimethyl4aminomethylpyrazole-esquius/16043dbe16b6583fa4e3f64b7e62655f/?utm_source=chatgpt].
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3,5-dimethyl-4-[4-(2-methylphenoxy)butyl]-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-12-8-4-5-10-16(12)19-11-7-6-9-15-13(2)17-18-14(15)3/h4-5,8,10H,6-7,9,11H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCFNBAWAYRPRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCCC2=C(NN=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-4-[4-(2-methylphenoxy)butyl]-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4850943.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-isopropoxypropyl)thiourea](/img/structure/B4850948.png)

![N-(2,5-difluorophenyl)-2-{[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4850978.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B4850980.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-3-(2-cyclopentylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4850986.png)

![4-{2-[(N-2-furoylglycyl)oxy]acetyl}phenyl benzoate](/img/structure/B4851000.png)




![ethyl 1-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate](/img/structure/B4851030.png)
![N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4851032.png)